molecular formula C32H32FN3O7 B13391663 N4-Acetyl-5''-O-(4,4''-dimethoxytrityl)-2''-fluoro-2''-deoxycytidine

N4-Acetyl-5''-O-(4,4''-dimethoxytrityl)-2''-fluoro-2''-deoxycytidine

Cat. No.: B13391663
M. Wt: 589.6 g/mol
InChI Key: JIFNUYITABZZQS-UHFFFAOYSA-N
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Description

Chemical Structure:
N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-fluoro-2′-deoxycytidine (CAS: 100898-63-3) is a modified nucleoside derivative with three critical functional groups:

  • 5′-O-(4,4′-Dimethoxytrityl (DMT)): A protecting group for hydroxyl during solid-phase oligonucleotide synthesis .
  • N4-Acetyl: Stabilizes the exocyclic amine of cytosine, preventing undesired side reactions .
  • 2′-Fluoro: Enhances RNA-binding affinity and nuclease resistance in therapeutic oligonucleotides .

Synthesis:
The compound is synthesized via sequential protection steps:

N4-Acetylation: Acetylation of 2′-deoxycytidine using acetic anhydride or acetyl chloride.

5′-O-Dimethoxytritylation: Reaction with 4,4′-dimethoxytrityl chloride in dry pyridine .

Phosphoramidite Activation: Conversion to a phosphoramidite monomer (e.g., 3′-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite) for automated oligonucleotide synthesis .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32FN3O7/c1-20(37)34-27-17-18-36(31(39)35-27)30-28(33)29(38)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,38H,19H2,1-3H3,(H,34,35,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFNUYITABZZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Process

The fluorination process involves replacing a hydroxyl group in the sugar moiety with a fluorine atom. This can be achieved using various fluorinating agents and conditions, depending on the specific starting material and desired stereochemistry.

Protection with 4,4'-Dimethoxytrityl Group

The 5'-hydroxyl group of the nucleoside is protected with a 4,4'-dimethoxytrityl (DMT) group. This step is crucial for preventing unwanted reactions during subsequent modifications.

DMT Protection Reaction

The reaction typically involves treating the nucleoside with 4,4'-dimethoxytrityl chloride in the presence of a base such as pyridine or triethylamine. The conditions are mild to avoid damaging the nucleoside structure.

Acetylation of the N4 Position

The N4 position of the cytidine base is acetylated to protect it from unwanted reactions during further synthesis steps. This is typically achieved using acetic anhydride in a solvent like pyridine.

Acetylation Conditions

The acetylation reaction is performed under conditions that ensure the selective protection of the N4 position without affecting other reactive sites on the molecule.

Preparation Methods Summary

The preparation of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine involves the following steps:

Step Reaction Conditions Yield
1. Fluorination Fluorination of deoxycytidine derivative Various fluorinating agents, conditions depend on starting material Variable
2. DMT Protection Reaction with 4,4'-dimethoxytrityl chloride Pyridine or triethylamine, mild conditions High
3. Acetylation Acetylation with acetic anhydride Pyridine, room temperature High

Chemical Properties and Applications

N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine has a molecular formula of C32H32FN3O7 and a CAS number of 159414-98-9. The compound is used in the synthesis of oligonucleotides and other nucleic acid derivatives, where the protective groups facilitate controlled chemical modifications.

Chemical Reactions Analysis

Table 1: Functional Groups and Their Roles

Functional GroupRole in Synthesis/Application
5''-O-(4,4''-dimethoxytrityl)Protects 5' hydroxyl during synthesis
N4-Acetyl groupBlocks amino group reactivity
2''-Fluoro substitutionStabilizes glycosidic bond, improves binding affinity

Removal of the Dimethoxytrityl (DMT) Group

The DMT group is cleaved under acidic conditions , typically using dichloroacetic acid (DCA) in dichloromethane. This generates a reactive 5' hydroxyl for subsequent coupling reactions.

Removal of the N4-Acetyl Group

The acetyl group is deprotected under basic conditions , such as treatment with ammonia or methylamine . This restores the nucleophilic amino group for further modifications.

Table 2: Deprotection Conditions

Protecting GroupReagent/ConditionsPurpose
DMTDichloroacetic acid (DCA)Activates 5' hydroxyl
N4-AcetylAmmonia/methylamine (basic)Restores amino group reactivity

Key Reactions:

  • Phosphoramidite Formation :
    5’-OH+Phosphoramidite ReagentActivated Phosphoramidite\text{5'-OH} + \text{Phosphoramidite Reagent} \rightarrow \text{Activated Phosphoramidite}

  • Coupling :
    Activated Phosphoramidite+Oligonucleotide ChainExtended Chain\text{Activated Phosphoramidite} + \text{Oligonucleotide Chain} \rightarrow \text{Extended Chain}

Stability and Fluorine Substitution Effects

The 2''-fluoro group enhances stability by:

  • Reducing glycosidic bond hydrolysis via electron-withdrawing effects.

  • Modifying base-pairing interactions (e.g., fluorine’s electronegativity may alter stacking interactions) .

Table 3: Impact of 2''-Fluoro Substitution

PropertyUnmodified Analog2''-Fluoro Analog
Glycosidic StabilityModerateIncreased
Base-PairingStandardAltered (potential for enhanced affinity)

Purification and Characterization

The final product is purified using HPLC and characterized by mass spectrometry to confirm its identity and purity. Structural integrity is validated through NMR spectroscopy , ensuring the correct stereochemistry and functional group placement.

Diagnostic Probes

It is used in molecular diagnostics for detecting nucleic acid sequences, leveraging its modified stability and specificity .

Scientific Research Applications

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N4-Benzoyl-5′-O-DMTr-2′,2′-Difluoro-2′-Deoxycytidine

Property Target Compound N4-Benzoyl-2′,2′-Difluoro Analog
Protecting Group N4-Acetyl N4-Benzoyl
2′ Modification 2′-Fluoro 2′,2′-Difluoro
Molecular Weight 771.84 g/mol (C41H50N5O8P) 669.68 g/mol (C37H33F2N3O7)
Applications RNA-targeted therapies Enhanced duplex stability for viral RNA
Synthesis Complexity Moderate (single 2′-F introduction) High (two fluorine substitutions)

Key Differences :

  • The benzoyl group in the analog increases hydrophobicity, complicating purification .
  • 2′,2′-Difluoro enhances binding to RNA but reduces synthetic yield compared to mono-fluoro .

N4-Isobutyryl-5′-O-DMTr-2′-Deoxycytidine

Property Target Compound N4-Isobutyryl Analog
N4-Protection Acetyl Isobutyryl
2′ Modification 2′-Fluoro None (2′-H)
Molecular Weight 771.84 g/mol ~700 g/mol (estimated)
Stability High (acetyl is hydrolytically stable) Moderate (isobutyryl more labile)

Key Differences :

  • Isobutyryl’s bulkiness may hinder coupling efficiency in oligonucleotide synthesis .
  • Lack of 2′-fluoro reduces nuclease resistance, limiting therapeutic utility .

5′-O-DMTr-2′-O-Methylcytidine Derivatives

Property Target Compound 2′-O-Methyl Analog
2′ Modification 2′-Fluoro 2′-O-Methyl
RNA Binding High (fluorine mimics RNA 2′-OH) Moderate (steric hindrance)
Nuclease Resistance Excellent Excellent
Toxicity Low Potential immunostimulatory effects

Key Differences :

  • 2′-O-Methyl analogs are cheaper to synthesize but exhibit weaker target binding .
  • Fluorinated derivatives are preferred in precision therapies due to higher specificity .

N3-Benzoyl-5′-O-DMTr-Thymidine

Property Target Compound N3-Benzoyl-Thymidine
Base Cytosine Thymine
Protection N4-Acetyl N3-Benzoyl
Applications RNA-targeted drugs DNA sequencing primers
Synthesis Yield ~75% ~80% (optimized protocol)

Key Differences :

  • Thymidine derivatives lack RNA-binding utility but are critical in DNA amplification .
  • Benzoyl protection requires harsher deblocking conditions (e.g., concentrated ammonia) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP Solubility (DMSO)
Target Compound 771.84 3.2 50 mg/mL
N4-Benzoyl-2′,2′-Difluoro 669.68 4.1 25 mg/mL
N4-Isobutyryl-2′-Deoxy ~700 2.8 35 mg/mL

Biological Activity

N4-Acetyl-5''-O-(4,4''-dimethoxytrityl)-2''-fluoro-2''-deoxycytidine (commonly referred to as 2'-F-Ac-dC) is a modified nucleoside analog that has garnered attention for its potential biological activities, especially in the fields of antiviral and anticancer research. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC32H32FN3O
Molecular Weight589.6 g/mol
Purity≥ 98% (HPLC)
CAS Number159414-98-9

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Viral Replication : The compound acts as an antiviral agent by interfering with viral RNA synthesis. Its fluorinated structure enhances binding affinity to viral polymerases, thereby inhibiting their activity.
  • Antitumor Activity : Studies have shown that nucleoside analogs can induce apoptosis in cancer cells by mimicking natural nucleotides and disrupting DNA synthesis. This compound's structural modifications allow it to evade cellular resistance mechanisms commonly found in cancer therapy.
  • Immunomodulatory Effects : Preliminary studies suggest that this compound may modulate immune responses, enhancing the activity of T lymphocytes and potentially improving the efficacy of immunotherapies.

Antiviral Activity

A study published in Antiviral Research demonstrated that 2'-F-Ac-dC exhibited significant antiviral activity against various RNA viruses. The compound was shown to inhibit viral replication in vitro, with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The mechanism was attributed to its ability to integrate into viral RNA strands, disrupting their function.

Anticancer Efficacy

In a research article from Cancer Letters, the anticancer properties of this compound were explored. The findings indicated that the compound induced apoptosis in human cancer cell lines through activation of caspase pathways. The study reported an IC50 value significantly lower than that of conventional chemotherapeutic agents, suggesting its potential as a more effective treatment option.

Pharmacokinetics and ADME Studies

Pharmacokinetic studies highlighted that 2'-F-Ac-dC demonstrates favorable absorption and distribution characteristics. Its modified structure allows for enhanced stability in biological systems, leading to prolonged half-life and bioavailability compared to unmodified nucleosides.

Q & A

Q. Purity Validation :

  • TLC/HPLC : Monitor reaction progress using TLC (silica gel, 5% MeOH in CH₂Cl₂) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • NMR Spectroscopy : Confirm structural integrity via ¹H, ¹³C, and ³¹P NMR. For example, the DMTr group shows aromatic protons at δ 6.8–7.4 ppm, while the 2′-fluoro substituent resonates at δ 4.8–5.2 ppm (¹⁹F NMR) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., m/z 771.84 for C₄₁H₅₀N₅O₈P) .

Basic: How do protecting groups like DMTr and acetyl influence stability during oligonucleotide synthesis?

Methodological Answer:

  • DMTr (5′-O-protection) :
    • Role : Blocks the 5′-OH during chain elongation. Removed under mild acidic conditions (3% trichloroacetic acid in dichloromethane) to expose the 5′-OH for subsequent coupling .
    • Stability : Stable to basic and neutral conditions but labile in acids. Ensures stepwise synthesis without depurination.
  • N4-Acetyl (Base protection) :
    • Role : Prevents undesired side reactions (e.g., Michael addition) during phosphoramidite coupling. Removed via concentrated aqueous ammonia during oligonucleotide deprotection .
  • 2′-Fluoro Modification : Enhances nuclease resistance and thermal stability of oligonucleotides without requiring protection .

Advanced: How can coupling efficiency be optimized for this phosphoramidite in solid-phase synthesis, particularly with sterically demanding sequences?

Methodological Answer:
Coupling efficiency depends on:

Activating Agents :

  • MSNT (1-Mesitylenesulfonyl-3-nitro-1,2,4-triazole) : Preferred for high steric hindrance due to strong activation of phosphoramidites. Yields >90% coupling efficiency in 3–5 minutes .
  • MSPy (Mesitylenesulfonyl-pyridinium triflate) : Less effective for bulky modifications but reduces phosphorothioate racemization .

Excess Reagent : Use 3–5 equivalents of phosphoramidite and 0.25 M activator in anhydrous acetonitrile.

Coupling Time : Extend to 10–15 minutes for 2′-fluoro-modified nucleosides to account for reduced reactivity .

Q. Example Data :

  • ¹³C NMR (DMSO-d₆) : C2′ (δ 92.5 ppm, J₃′₂′ = 18 Hz), C3′ (δ 74.2 ppm, J₃′₂′ = 18 Hz) .
  • HRMS (ESI-) : m/z 771.32 [M−H]⁻ (calcd. 771.84) .

Advanced: How does the 2′-fluoro modification impact oligonucleotide properties, and what assays quantify these effects?

Methodological Answer:

  • Thermal Stability (Tm) :
    • Method : UV melting curves (260 nm, 1°C/min) in PBS. 2′-F increases Tm by 1–2°C per modification due to preorganization of the sugar pucker (C3′-endo) .
    • Example : A 20-mer oligonucleotide with five 2′-F substitutions shows ΔTm = +8°C versus unmodified .
  • Nuclease Resistance :
    • Method : Incubate oligonucleotides in 10% fetal bovine serum (37°C). Analyze degradation via PAGE or LC-MS. 2′-F modifications reduce degradation by >90% over 24 hours .

Advanced: How to troubleshoot low yields during DMTr removal or phosphoramidite coupling?

Methodological Answer:

  • DMTr Removal Issues :
    • Cause : Incomplete deprotection due to aged TCA reagent.
    • Fix : Use fresh 3% TCA in CH₂Cl₂ and monitor by UV (498 nm) for orange DMTr cation release .
  • Low Coupling Efficiency :
    • Cause : Moisture contamination or suboptimal activator.
    • Fix : Ensure anhydrous acetonitrile (<10 ppm H₂O) and switch to MSNT for sterically hindered couplings .

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